molecular formula C35H29ClFN3O2 B2441930 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 394231-77-7

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No. B2441930
CAS RN: 394231-77-7
M. Wt: 578.08
InChI Key: PKYYJNRTMOXZSU-UHFFFAOYSA-N
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Description

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClFN3O2 and its molecular weight is 578.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared as antimicrobial agents. These compounds exhibited potent antimicrobial activity, with certain fluoro-substituted derivatives showing statistically significant results compared to their analogs. This suggests that structural modification could enhance potency as antimicrobial agents, highlighting the potential for chemical derivatives to be used in developing new antimicrobial solutions (Ansari & Khan, 2017).

Coordination Chemistry and Bactericidal Implications

Dioxomolybdenum(VI) complexes with quinoline and pyrazolone functionalizations were synthesized, characterized, and studied for their bactericidal implications. These complexes show promise in antibacterial applications, with their structural characteristics and bactericidal activity offering new insights into the development of antimicrobial agents (Mir, Vishwakarma, Roy, & Maurya, 2018).

Extraction and Separation of Lanthanoids

The complexation properties of a pyrazolone derivative were explored for the extraction and separation of trivalent lanthanoids. This research highlights the chemical's potential in improving the efficiency of metal extraction processes, which could have implications for recycling and purification of rare earth metals (Atanassova, Kurteva, Lubenov, & Billard, 2014).

Antioxidant Applications in Lubricating Grease

Quinolinone derivatives were synthesized and evaluated for their antioxidant efficiency in lubricating greases. This study provides a foundation for developing new additives that can enhance the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Synthesis and Anti-inflammatory Activity

Quinazolinone derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. This work contributes to the search for new pharmaceutical agents with improved efficacy and safety profiles in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinoline, which is then coupled with a 2-hydroxybenzaldehyde to form the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "2-fluoroaniline", "ethyl acetoacetate", "6-chloro-4-phenylquinolin-2(1H)-one", "2-hydroxybenzaldehyde", "potassium carbonate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one", "a. Synthesis of 4-(tert-butyl)benzoyl chloride by reacting 4-tert-butylbenzoic acid with thionyl chloride in the presence of dimethylformamide.", "b. Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one by reacting 2-fluoroaniline, ethyl acetoacetate, 4-(tert-butyl)benzoyl chloride, and potassium carbonate in acetic acid. The resulting product is then reacted with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of sodium borohydride to form the intermediate.", "Step 2: Synthesis of final product", "a. Synthesis of 2-hydroxybenzaldehyde by reacting salicylaldehyde with sodium hydroxide in methanol.", "b. Coupling of the intermediate with 2-hydroxybenzaldehyde in the presence of hydrochloric acid to form the final product.", "c. Purification of the final product by recrystallization from diethyl ether and water." ] }

CAS RN

394231-77-7

Product Name

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Molecular Formula

C35H29ClFN3O2

Molecular Weight

578.08

IUPAC Name

3-[2-(4-tert-butylbenzoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C35H29ClFN3O2/c1-35(2,3)23-15-13-22(14-16-23)34(42)40-30(25-11-7-8-12-27(25)37)20-29(39-40)32-31(21-9-5-4-6-10-21)26-19-24(36)17-18-28(26)38-33(32)41/h4-19,30H,20H2,1-3H3,(H,38,41)

InChI Key

PKYYJNRTMOXZSU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

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